3-Ethoxy-5-fluorophenethyl alcohol
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Overview
Description
3-Ethoxy-5-fluorophenethyl alcohol is an organic compound with the molecular formula C10H13FO2. It contains a total of 26 atoms, including 13 hydrogen atoms, 10 carbon atoms, 2 oxygen atoms, and 1 fluorine atom . This compound features a hydroxyl group, making it a primary alcohol, and an ether group attached to an aromatic ring .
Preparation Methods
The synthesis of 3-Ethoxy-5-fluorophenethyl alcohol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent. This reduction process converts the aldehyde group to a primary alcohol group, resulting in the formation of this compound .
Industrial production methods may involve similar reduction reactions but on a larger scale, utilizing more efficient and cost-effective reagents and conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Ethoxy-5-fluorophenethyl alcohol undergoes various chemical reactions, primarily at the hydroxyl group and the aromatic ring. Some common reactions include:
Scientific Research Applications
3-Ethoxy-5-fluorophenethyl alcohol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group allows for hydrogen bonding interactions, which can further influence the compound’s biological activity .
Comparison with Similar Compounds
3-Ethoxy-5-fluorophenethyl alcohol can be compared with other similar compounds, such as:
3-Fluorophenethyl alcohol: Lacks the ethoxy group, which may result in different chemical and biological properties.
5-Fluoro-2-methoxyphenethyl alcohol: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.
3-Ethoxy-4-fluorophenethyl alcohol: The position of the fluorine atom is different, which can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological behaviors compared to its analogs.
Biological Activity
3-Ethoxy-5-fluorophenethyl alcohol (C10H13FO2) is an organic compound notable for its potential biological activities. Its structure features a fluorinated aromatic ring and an ethoxy group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H13FO2
- IUPAC Name : 2-(3-ethoxy-5-fluorophenyl)ethanol
- Molecular Weight : 188.21 g/mol
Property | Value |
---|---|
Molecular Formula | C10H13FO2 |
Molecular Weight | 188.21 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
- Hydroxyl Group : The hydroxyl (-OH) group allows for hydrogen bonding, which is crucial for interactions with biological macromolecules such as proteins and nucleic acids.
These attributes suggest that this compound may modulate various biochemical pathways, particularly those involving enzyme activity and receptor binding.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.
- Anticancer Potential : Fluorinated phenethyl alcohols have been investigated for their potential in cancer therapy, particularly as inhibitors of specific signaling pathways involved in tumor growth.
Table 2: Reported Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Disruption of microbial membranes; potential against bacteria |
Anticancer | Inhibition of signaling pathways in cancer cells |
Enzyme Modulation | Interaction with enzymes affecting metabolic pathways |
Case Studies
- Antimicrobial Efficacy : A study explored the effects of various fluorinated phenethyl alcohols on bacterial strains. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .
- Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. This effect was linked to the compound's ability to induce apoptosis through the activation of caspase pathways .
- Enzyme Interaction Studies : Research focusing on the interaction of this compound with various kinases revealed that it could act as a selective inhibitor, affecting downstream signaling pathways critical for cell proliferation .
Properties
IUPAC Name |
2-(3-ethoxy-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-6-8(3-4-12)5-9(11)7-10/h5-7,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQYMYOEGVDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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